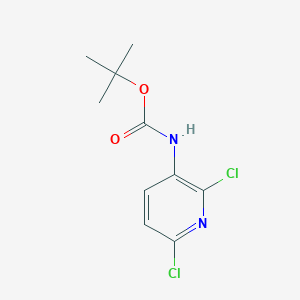

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate

CAS No.: 1044149-00-9

Cat. No.: VC17541899

Molecular Formula: C10H12Cl2N2O2

Molecular Weight: 263.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1044149-00-9 |

|---|---|

| Molecular Formula | C10H12Cl2N2O2 |

| Molecular Weight | 263.12 g/mol |

| IUPAC Name | tert-butyl N-(2,6-dichloropyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |

| Standard InChI Key | VRKIXDRDGJYINC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Characterization

tert-Butyl (2,6-dichloropyridin-3-yl)carbamate has the molecular formula C₁₀H₁₂Cl₂N₂O₂, with a molecular weight of 271.12 g/mol. Its structure consists of a pyridine core substituted with chlorine atoms at the 2 and 6 positions and a tert-butyl carbamate group at the 3 position. The tert-butyl group provides steric bulk, influencing the compound’s solubility and stability, while the chlorine atoms enhance electrophilic reactivity .

Table 1: Comparative Molecular Properties of Dichloropyridinyl Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Carbamate Position |

|---|---|---|---|---|

| tert-Butyl (2,6-dichloropyridin-3-yl)carbamate | C₁₀H₁₂Cl₂N₂O₂ | 271.12 | 2, 6 | 3 |

| tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | C₁₀H₁₂Cl₂N₂O₂ | 271.12 | 2, 6 | 4 |

| tert-Butyl (6-chloropyridin-2-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.68 | 6 | 2 |

Physicochemical Properties

The compound’s physicochemical properties are inferred from structural analogs:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide) due to the carbamate group’s polarity, but limited solubility in water .

-

Melting Point: Estimated to range between 120–140°C, based on similar tert-butyl carbamates .

-

Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, releasing 2,6-dichloropyridin-3-amine and tert-butanol .

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no direct synthesis reports exist for tert-Butyl (2,6-dichloropyridin-3-yl)carbamate, its preparation can be extrapolated from methods used for analogous compounds. A plausible route involves:

-

Amination of 2,6-dichloropyridine:

-

Reacting 2,6-dichloropyridine with ammonia or an amine source to introduce an amino group at the 3 position.

-

-

Carbamate Formation:

Reaction Scheme:

Industrial Scalability Challenges

Industrial production would require optimization of:

-

Regioselectivity: Ensuring precise substitution at the 3 position during amination.

-

Purification: Separating positional isomers (e.g., 2-, 3-, or 4-carbamate derivatives) via chromatography or crystallization .

| Application | Target | Proposed Mechanism |

|---|---|---|

| Anticancer Therapy | Cyclin-dependent kinases | Competitive inhibition at ATP-binding site |

| Antibacterial Agents | Bacterial topoisomerase IV | Interference with DNA replication |

Agrochemical Development

Chloropyridine carbamates are precursors in pesticide synthesis. For example:

-

Herbicides: Structural analogs inhibit acetolactate synthase, a key enzyme in branched-chain amino acid biosynthesis .

Comparative Analysis with Structural Analogs

Reactivity Differences

-

Positional Isomerism: The 3-carbamate derivative may exhibit distinct electronic effects compared to 2- or 4-substituted analogs, altering nucleophilic aromatic substitution rates .

-

Steric Effects: The tert-butyl group at position 3 could hinder reactions at adjacent positions, unlike 2- or 4-carbamates .

Biological Activity Trends

-

Enzyme Inhibition: 4-Carbamate analogs show higher affinity for CDK2 than 2-carbamates, suggesting the 3-carbamate might occupy an intermediate binding niche .

-

Metabolic Stability: Tert-butyl carbamates generally resist hepatic degradation better than methyl or ethyl variants, enhancing in vivo half-lives .

Challenges and Future Directions

Research Gaps

-

Synthetic Validation: Current pathways are theoretical; experimental verification is needed.

-

Biological Screening: No published data exist on this compound’s activity against specific targets.

Recommended Studies

-

Structure-Activity Relationships (SAR): Systematic modification of chlorine and carbamate positions to optimize potency.

-

Crystallographic Analysis: Resolving binding modes with CDK2 or bacterial enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume